
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (5-DMSFP-2F) is a synthetically produced compound that has a wide range of applications in scientific research. It is a highly stable, water-soluble, and non-toxic compound that is used in many areas of research, including drug discovery, biochemistry, and pharmacology. 5-DMSFP-2F has a unique molecular structure that makes it highly versatile and useful in a variety of applications.
Wissenschaftliche Forschungsanwendungen
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is widely used in drug discovery, biochemistry, and pharmacology. In drug discovery, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is used to identify potential drug candidates and to study the structure-activity relationship of drugs. In biochemistry, it is used to study the structure and function of proteins and other biomolecules. In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs.
Wirkmechanismus
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their structure and function. It is also believed to modulate the activity of certain enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective effects. It has also been shown to have anti-bacterial, anti-viral, and anti-fungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for lab experiments. It is water-soluble, non-toxic, and highly stable, making it easy to use in experiments. It is also highly versatile and can be used in a variety of applications. However, there are also some limitations to using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in lab experiments. It is not always easy to obtain in large quantities, and its effects on the body are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. More research is needed to understand its mechanism of action and biochemical and physiological effects. It could also be used in drug discovery to identify new drug candidates and in pharmacology to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study the structure and function of proteins and other biomolecules. Finally, it could be used to develop new drugs and therapies for a variety of diseases and disorders.
Synthesemethoden
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is synthesized through an ether-forming reaction between 2-formylphenol and N,N-dimethylsulfamoylphenyl. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a temperature of 60-70°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)15-6-4-3-5-13(15)11-7-8-12(10-17)14(18)9-11/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWXXFCIOSAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

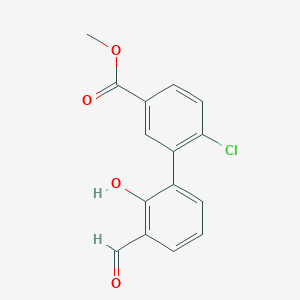
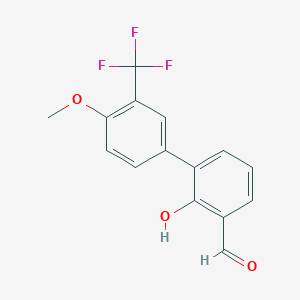

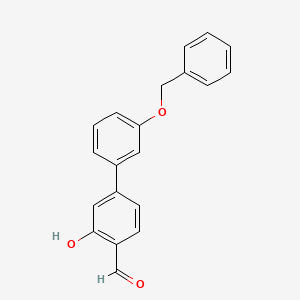

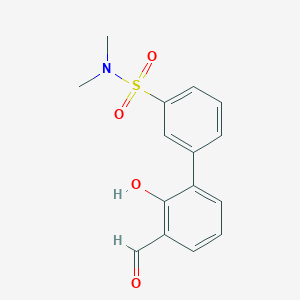
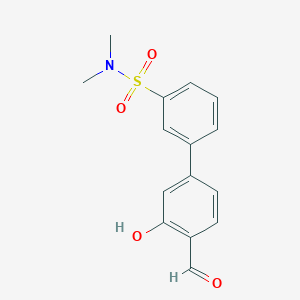
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)


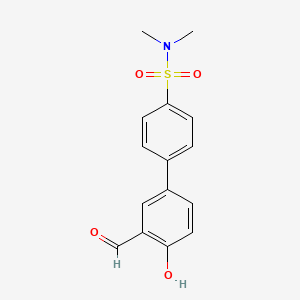


![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)